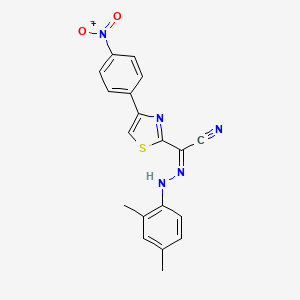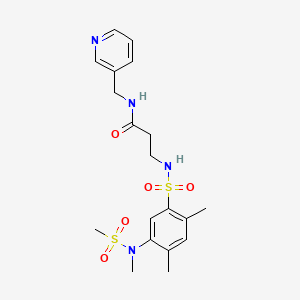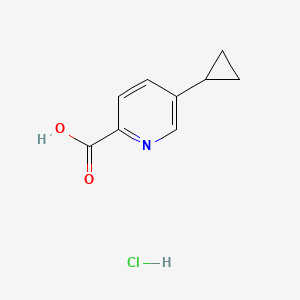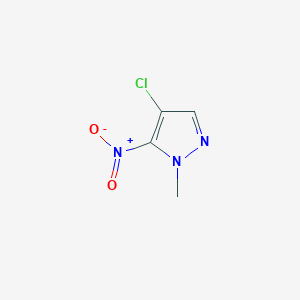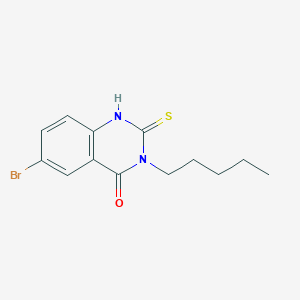
(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
The synthesis of such compounds is very relevant . Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .
Molecular Structure Analysis
The molecular weight of “this compound” is 173.26 . The InChI Code is 1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 .
Chemical Reactions Analysis
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Advanced Oxidation Processes for Nitrogen-containing Compounds
Degradation of Nitrogen-containing Hazardous Compounds : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, which are resistant to conventional degradation processes. These compounds are widely used in industries such as textile, agricultural, and chemical. AOPs can improve the efficacy of treatment schemes for these compounds by focusing on the degradation of amino and azo-based compounds, including aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. The review highlights the effectiveness of ozone and Fenton processes, the sensitivity of amine degradation to pH, and the potential of cavitation as a pre-treatment method for cost reduction (Bhat & Gogate, 2021).
Contamination and Removal of Pharmaceuticals
Sulfamethoxazole Removal Using Cleaner Techniques : Sulfamethoxazole, a persistent organic pollutant with N-amine groups, is reviewed for its occurrence, destiny, and removal technologies. The review discusses the importance of sustainable development of technology for removing such contaminants and highlights the significance of adsorption and photocatalytic degradation methods in removing sulfamethoxazole from aqueous solutions (Prasannamedha & Kumar, 2020).
Reductive Amination and Amine Synthesis
Transition-Metal-Catalyzed Reductive Amination : This review focuses on the reductive amination process, which is crucial for amine synthesis, using hydrogen as the reducing agent. It covers the development of catalysts based on earth-abundant metals and nanostructured heterogeneous catalysts, highlighting the progress in the field and the significance of alkyl amines in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOHCASQZXGGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C1=CC=CC=C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
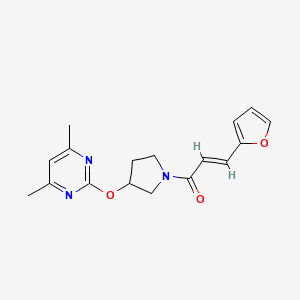
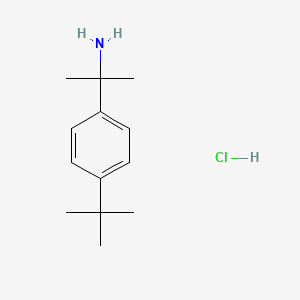
![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)


![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)
